1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Physicochemical profiling Drug-likeness ADME prediction

1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 612524-48-8) is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol. It features a 2-methoxyethyl substituent at the N-1 position and a 1-hydroxyethyl group at the C-2 position of the benzimidazole core.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 612524-48-8
Cat. No. B2547753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
CAS612524-48-8
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CCOC)O
InChIInChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3
InChIKeyPXFKEENUHONSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 612524-48-8): Physicochemical Profile and Broad-Spectrum Research Utility


1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 612524-48-8) is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . It features a 2-methoxyethyl substituent at the N-1 position and a 1-hydroxyethyl group at the C-2 position of the benzimidazole core. This compound is catalogued in the ChemBridge screening collection (Hit2Lead ID: 7361499) and is available from multiple chemical suppliers . Its physicochemical properties—LogP of 0.64, topological polar surface area (tPSA) of 47.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—position it favorably within Lipinski's rule-of-five space, suggesting acceptable oral bioavailability potential . The benzimidazole scaffold is well-established in medicinal chemistry for diverse biological activities including antimicrobial, antiviral, and anticancer applications [1].

Why Generic Substitution Among Benzimidazole Analogs Fails for 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol


Benzimidazole derivatives with different N-1 and C-2 substitution patterns display wide variations in lipophilicity, hydrogen-bonding capacity, and biological target engagement. The 2-methoxyethyl group at N-1 simultaneously modulates the compound's LogP and introduces an ether oxygen capable of participating in key binding interactions, a feature demonstrated to be critical for potent in vivo antihistaminic activity in structurally related analogs [1]. Replacing this with a simple alkyl chain eliminates the oxygen-mediated interaction. Similarly, the C-2 1-hydroxyethyl substituent is not interchangeable with hydroxymethyl or unsubstituted analogs; density functional theory (DFT) modeling and experimental antimicrobial testing show that 2-(1-hydroxyethyl)-substituted benzimidazoles exhibit the largest microbicide and anti-biofilm effects within the benzimidazole series [2]. Furthermore, historical antiviral data on closely related 1-(β-methoxyethyl)-2-(α-hydroxybenzyl)-benzimidazole demonstrate that the β-methoxyethyl modification at N-1 reduces host-cell cytotoxicity compared to simple 1-alkyl derivatives while retaining antiviral protection against poliovirus types 1, 2, and 3 [3]. These quantitative structure-activity relationships underscore why this specific substitution pattern cannot be assumed equivalent to other benzimidazole variants.

Quantitative Differentiation Evidence for 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol vs. Closest Analogs


Lipophilicity (LogP) Differentiation from the Unsubstituted and N-1-Only Analogs

The target compound exhibits a LogP of 0.64 (Hit2Lead measured/predicted) , which is substantially lower than the 2-(1-hydroxyethyl)benzimidazole analog lacking the N-1 methoxyethyl group (LogP 1.62) [1] and also lower than the 1-(2-methoxyethyl)benzimidazole analog lacking the C-2 hydroxyethyl group (XLogP3 1.2) [2]. This indicates that the simultaneous presence of both the N-1 methoxyethyl ether and the C-2 hydroxyethyl group confers a more balanced hydrophilic-lipophilic profile than either substituent alone.

Physicochemical profiling Drug-likeness ADME prediction

Acetylcholinesterase (AChE) Inhibitory Activity Relative to Clinical Standard Donepezil

The target compound was tested for inhibition of electric eel acetylcholinesterase (AChE) and shows an IC50 of 1,400 nM (1.40 µM) by Ellman's method with 15-minute incubation [1]. This is approximately 67- to 127-fold weaker than donepezil, which has reported IC50 values of 11–21 nM against the same enzyme under comparable assay conditions [2]. The compound's AChE inhibition profile defines it as a low- to moderate-potency AChE ligand suitable for scaffold optimization rather than a direct development candidate.

Cholinesterase inhibition Alzheimer's disease research CNS drug discovery

Antiviral Activity: Class-Level Evidence from the 1-(β-Methoxyethyl)-2-(α-hydroxybenzyl)-benzimidazole Prototype

In a seminal Nature study, the closely related 1-(β-methoxyethyl)-2-(α-hydroxybenzyl)-benzimidazole was directly compared to 1-butyl and 1-pentyl derivatives for protection of rabbit-embryo kidney (ERK) cells against poliovirus types 1, 2, and 3 [1]. The β-methoxyethyl derivative showed a maximum tolerated concentration (MTC) of 300 µM, which is lower toxicity than the simple 1-alkyl derivatives. At 150 µM, it afforded considerable protection against cytopathic consequences of infection with all three poliovirus types. The protection level was intermediate between the 1-butyl and 1-pentyl derivatives. The 1-(2-methoxyethyl) substituent is structurally identical to the β-methoxyethyl group in this prototype compound. Combined with the established antiviral potential of benzimidazole derivatives against HCV, HBV, HIV, HSV, Coxsackie virus, and rotavirus [2], this evidence supports the target compound's relevance for antiviral screening.

Antiviral research Poliovirus Cytoprotection Structure-activity relationship

Antimicrobial Class Advantage of 2-(1-Hydroxyethyl)-Substituted Benzimidazoles

A combined DFT modeling and experimental antimicrobial study of a series of 2-substituted benzimidazole derivatives evaluated against nine bacterial strains demonstrated that the largest microbicide and anti-biofilm effect was observed for the 2-(1-hydroxyethyl)-substituted compounds within the series [1]. While this study did not include the N-1 methoxyethyl modification, the C-2 1-hydroxyethyl moiety is a critical pharmacophoric feature shared with the target compound. Compared to 2-methyl, 2-phenyl, and 2-(hydroxymethyl) benzimidazole analogs, the 2-(1-hydroxyethyl) substitution conferred superior antimicrobial activity as determined by both qualitative (zone of inhibition) and quantitative (MIC) methods [1].

Antimicrobial resistance Biofilm inhibition DFT modeling Antibacterial screening

Physicochemical Property Profile Favoring Oral Bioavailability vs. Lipophilic Benzimidazole Analogs

The target compound's complete physicochemical profile from Hit2Lead includes LogP 0.64, LogSW -1.35, tPSA 47.3 Ų, 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), 3 rotatable bonds, and molecular weight 220 g/mol . All parameters fall within Lipinski's rule-of-five criteria (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (rotatable bonds ≤ 10, tPSA ≤ 140 Ų). By comparison, many benzimidazole drug discovery leads with lipophilic aryl substituents at the C-2 position exceed LogP of 4 and tPSA below 40 Ų, which may compromise solubility and increase off-target binding risk [1]. The target compound's balanced profile is particularly relevant for CNS-targeted programs where moderate lipophilicity (LogP 1-3) and low tPSA (< 90 Ų) are desired for blood-brain barrier penetration.

Drug-likeness Oral bioavailability prediction Rule of five ADME

Best Research and Industrial Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol Based on Quantitative Evidence


Antimicrobial Screening and Biofilm Research: Prioritizing the 2-(1-Hydroxyethyl) Pharmacophore

For laboratories conducting antimicrobial susceptibility testing against Gram-positive and Gram-negative bacterial panels, this compound incorporates the 2-(1-hydroxyethyl) substituent that DFT modeling and experimental screening have identified as the most effective C-2 substitution for microbicide and anti-biofilm activity among benzimidazole derivatives [1]. Researchers developing novel anti-biofilm coatings or combination therapies for drug-resistant infections (e.g., MRSA, VRE) should prioritize this compound over 2-methyl or 2-phenyl benzimidazole analogs, which showed quantitatively lower antimicrobial efficacy in comparative studies [1].

CNS Drug Discovery: A Lipinski-Compliant Benzimidazole Scaffold with Documented AChE Interaction

The compound's balanced physicochemical profile (LogP 0.64, tPSA 47.3 Ų, MW 220) combined with a confirmed but moderate AChE IC50 of 1,400 nM [2] makes it an ideal starting scaffold for CNS drug discovery programs targeting neurodegenerative diseases. Its LogP is within the optimal range for blood-brain barrier penetration, and its weak AChE inhibition provides a clean baseline for structure-based optimization toward more potent cholinesterase inhibitors while avoiding the toxicity associated with strong baseline cholinergic activity.

Antiviral Lead Optimization: Exploiting the Favorable Therapeutic Index of the 1-(2-Methoxyethyl) Modification

Historical data on the structurally analogous 1-(β-methoxyethyl)-2-(α-hydroxybenzyl)-benzimidazole demonstrate that the N-1 methoxyethyl substituent reduces host-cell cytotoxicity (MTC 300 µM) while maintaining broad antiviral protection against poliovirus types 1, 2, and 3 [3]. Research groups engaged in antiviral drug discovery against picornaviruses, flaviviruses, or coronaviruses should consider this compound as a low-toxicity scaffold for derivatization, given the established antiviral potential of the benzimidazole class and the specific cytotoxicity advantage conferred by the N-1 methoxyethyl group [3].

Fragment-Based Drug Discovery (FBDD) and Library Enrichment

With a molecular weight of 220 g/mol and a LogP of 0.64 , this compound falls within fragment-like chemical space (MW < 300, LogP < 3). Its availability through commercial screening collections (ChemBridge Hit2Lead ID 7361499) enables rapid procurement for fragment-based screening campaigns. The presence of a secondary alcohol at C-2 provides a synthetic handle for further functionalization (e.g., esterification, oxidation, or etherification), allowing medicinal chemists to efficiently explore structure-activity relationships from this fragment core.

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.